Minepentate
Overview
Description
Minepentate is a chemical compound with the molecular formula C18H27NO3 . It was initially developed as an antiparkinsonian drug, although it has never been marketed . The compound is also known by its systematic name, 2-[2-(Dimethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate .
Preparation Methods
The synthesis of Minepentate involves the esterification of 1-phenylcyclopentanecarboxylic acid with 2-[2-(dimethylamino)ethoxy]ethanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Minepentate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Minepentate has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying esterification and other organic reactions.
Biology: Investigating its potential effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Although not marketed, its initial development as an antiparkinsonian drug suggests potential therapeutic applications.
Industry: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Minepentate involves its interaction with neurotransmitter pathways in the brain. It is believed to modulate the activity of certain neurotransmitters, potentially offering therapeutic benefits for conditions like Parkinson’s disease. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Minepentate can be compared with other similar compounds, such as:
Benztropine: Another antiparkinsonian drug with a similar mechanism of action.
Trihexyphenidyl: Used to treat Parkinson’s disease and has similar pharmacological effects.
Procyclidine: Another compound used in the treatment of Parkinson’s disease.
What sets this compound apart is its unique chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to these similar compounds.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-19(2)12-13-21-14-15-22-17(20)18(10-6-7-11-18)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUULFZXNSIACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160777 | |
Record name | Minepentate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-99-1 | |
Record name | Minepentate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minepentate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINEPENTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZBF31C62F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.